molecular formula C12H8ClNO B567788 2-Chloro-6-phenylpyridine-3-carbaldehyde CAS No. 1227596-08-8

2-Chloro-6-phenylpyridine-3-carbaldehyde

Cat. No. B567788
M. Wt: 217.652
InChI Key: RBJINMJRZHAISS-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H8ClNO . It is a derivative of pyridine, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related analogs to 2-Chloro-6-phenylpyridine-3-carbaldehyde, has been described in the literature . The synthetic routes often involve the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-phenylpyridine-3-carbaldehyde can be analyzed using quantum chemical calculations . These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems, has been extensively studied .

Future Directions

The future directions for the study of 2-Chloro-6-phenylpyridine-3-carbaldehyde could involve further exploration of its synthesis, reactions, and potential applications . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights .

properties

IUPAC Name

2-chloro-6-phenylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-10(8-15)6-7-11(14-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJINMJRZHAISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704709
Record name 2-Chloro-6-phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-phenylpyridine-3-carbaldehyde

CAS RN

1227596-08-8
Record name 2-Chloro-6-phenyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227596-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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